Butyrylcholinesterase (BChE) Inhibition: Lycodoline Exhibits Weak but Measurable Activity Contrasting with Huperzine A
Lycodoline demonstrates weak but detectable inhibition of human butyrylcholinesterase (BChE) with an IC50 of 667 μM, whereas the potent AChE inhibitor huperzine A shows a BChE IC50 of 70.2 μM (70200 nM) [1][2]. This nearly 10-fold difference in potency, combined with lycodoline's negligible AChE activity, establishes a distinct selectivity profile that may be advantageous in studies requiring BChE inhibition without concomitant AChE interference.
| Evidence Dimension | BChE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 667 μM |
| Comparator Or Baseline | Huperzine A: 70.2 μM (70200 nM) |
| Quantified Difference | Lycodoline is approximately 9.5-fold less potent as a BChE inhibitor. |
| Conditions | In vitro enzyme inhibition assay; BChE source not explicitly specified for lycodoline; huperzine A data from rat serum BuChE. |
Why This Matters
This quantitative difference guides selection for experiments where a weak, selective BChE inhibitor is required, avoiding the strong AChE inhibition associated with huperzine A.
- [1] Halldorsdottir ES, Jaroszewski JW, Olafsdottir ES. Acetylcholinesterase inhibitory activity of lycopodane-type alkaloids from the Icelandic Lycopodium annotinum ssp. alpestre. Phytochemistry. 2010;71(2-3):149-157. View Source
- [2] PMC11515018 Table 1. Huperzine A BChE IC50 = 70200 ± 800 nM. View Source
